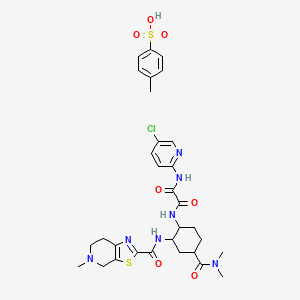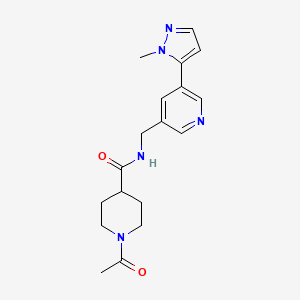![molecular formula C16H17N3O3S B2866635 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone CAS No. 864938-31-8](/img/structure/B2866635.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzothiazole derivative. Benzothiazole derivatives have been highlighted in recent synthetic developments of anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The structure of benzothiazole derivatives has been analyzed using various techniques. For instance, the structure of a similar compound was confirmed by 1H and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound were analyzed using NMR spectroscopy .Aplicaciones Científicas De Investigación
Anti-Mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new class of anti-mycobacterial chemotypes. Research has demonstrated that these compounds show promising anti-tubercular activity against Mycobacterium tuberculosis, with several derivatives exhibiting minimum inhibitory concentrations in the low μM range. This indicates their potential as novel therapeutic agents for tuberculosis treatment, focusing on their chemical structure and interaction with bacterial targets rather than their clinical application (Pancholia et al., 2016).
Antimicrobial Activity
Studies have also shown the antimicrobial potential of derivatives involving the (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone structure. Synthesis of new pyridine derivatives incorporating this framework has been carried out, with these compounds displaying variable and modest activity against bacterial and fungal strains. This suggests their utility in developing new antimicrobial agents by exploiting their unique chemical properties (Patel et al., 2011).
Neuroprotective Agents
In the realm of neuroprotection, certain derivatives have been synthesized and evaluated for their ability to prevent ATP level falls in astrocytes under hypoxic conditions and protect against brain damage in animal models. This research underscores the potential of these compounds as neuroprotective agents, offering insights into their mechanisms of action at a molecular level, rather than focusing on their clinical efficacy or safety profiles (Largeron et al., 2001).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to interact with the targetDprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme . This inhibition disrupts the formation of the mycobacterial cell wall, leading to the death of the bacteria.
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles .
Result of Action
The result of the compound’s action is the inhibition of the growth of M. tuberculosis . This is achieved by disrupting the formation of the mycobacterial cell wall, leading to bacterial death .
Propiedades
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-15(13-11-21-9-10-22-13)18-5-7-19(8-6-18)16-17-12-3-1-2-4-14(12)23-16/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFIFLBRUGYVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2866552.png)
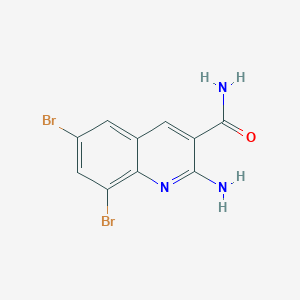

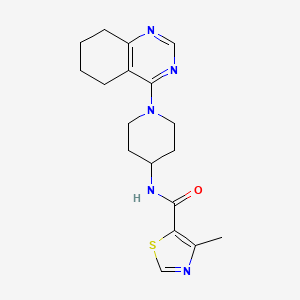
![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2866558.png)



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2866563.png)
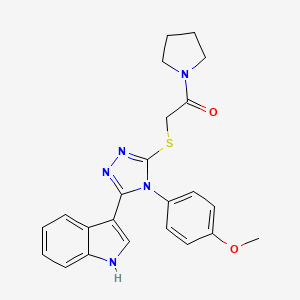
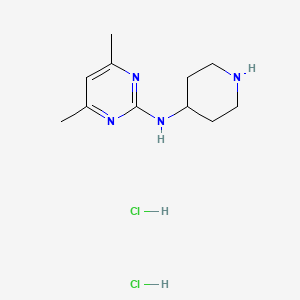
![N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)
